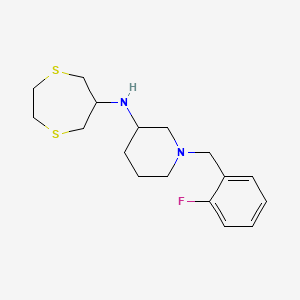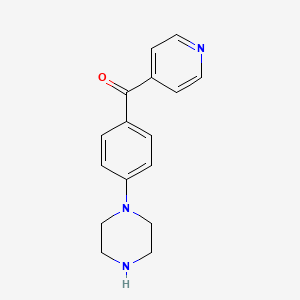![molecular formula C28H24N2O8 B6062433 2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6062433.png)
2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone, also known as BPIQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. BPIQ is a tetracyclic molecule that has been shown to have unique properties that make it a promising candidate for a variety of research applications.
Mécanisme D'action
The mechanism of action of 2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and division. 2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been shown to specifically target the mitotic kinesin Eg5, which is involved in the separation of chromosomes during cell division.
Biochemical and Physiological Effects:
2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been shown to have a variety of biochemical and physiological effects on cells and tissues. In addition to its inhibitory effects on cancer cell growth, 2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been shown to induce apoptosis (programmed cell death) in cancer cells. 2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has also been shown to have anti-inflammatory effects and has been investigated for its potential use in treating autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is its unique chemical structure, which makes it a promising candidate for a variety of research applications. However, one limitation is that its synthesis can be complex and time-consuming, which may limit its use in some research settings.
Orientations Futures
There are several future directions for research involving 2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone. One area of interest is in the development of new cancer therapeutics based on 2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone. Further studies are needed to fully understand the mechanism of action of 2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone and to identify other potential targets for its use. Additionally, 2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone may have applications in other areas of biomedical research, such as in the development of new anti-inflammatory drugs or in the treatment of autoimmune disorders.
Méthodes De Synthèse
2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone can be synthesized through a multistep process involving the reaction of various chemical reagents. One common method involves the reaction of 3-methoxyphenol with ethylene oxide to form a diol intermediate, which is then reacted with phthalic anhydride to produce the final 2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone product.
Applications De Recherche Scientifique
2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. 2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been shown to inhibit the growth of cancer cells in vitro, and further studies are underway to investigate its potential as a cancer therapeutic.
Propriétés
IUPAC Name |
2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O8/c1-35-17-5-3-7-19(13-17)37-11-9-29-25(31)21-15-23-24(16-22(21)26(29)32)28(34)30(27(23)33)10-12-38-20-8-4-6-18(14-20)36-2/h3-8,13-16H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOLLAACMDISDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)CCOC5=CC=CC(=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-cyclopentyl-4-({1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6062356.png)

![1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine](/img/structure/B6062377.png)
![4-fluoro-N-{[1-(imidazo[1,2-a]pyridin-2-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6062383.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-[(dipropylamino)sulfonyl]benzamide](/img/structure/B6062401.png)
![2-ethoxy-4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B6062412.png)
![[4-({2-[(3-bromophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetic acid](/img/structure/B6062415.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B6062419.png)
![N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6062426.png)
![methyl 4-(3-{[(3'-methyl-3-biphenylyl)amino]carbonyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6062429.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6062437.png)

![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6062455.png)
![3-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6062459.png)